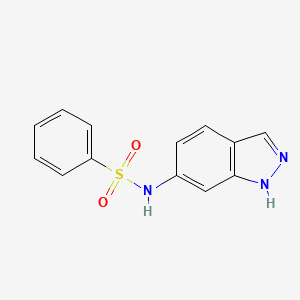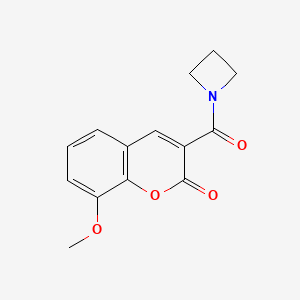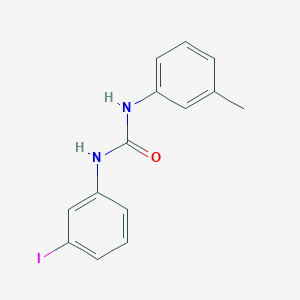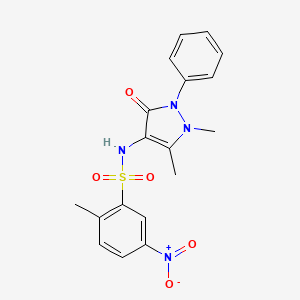![molecular formula C18H17ClN2O3 B7519599 (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHPMP and is a piperazine derivative. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess potent antioxidant and antimicrobial properties. Furthermore, it has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme and reducing the production of pro-inflammatory cytokines. It has also been suggested that it acts by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been shown to possess significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Furthermore, it has been found to reduce the levels of serum glucose, cholesterol, and triglycerides.
実験室実験の利点と制限
One of the major advantages of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone for lab experiments is its stability and ease of synthesis. It can be synthesized using simple and readily available reagents and does not require any specialized equipment. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.
将来の方向性
There are several future directions for research on (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use as a drug delivery system. It has been shown to form stable complexes with various drugs, which could enhance their bioavailability and efficacy. Another area of interest is its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. It has been shown to possess significant anti-inflammatory effects, and further studies could explore its potential as a therapeutic agent. Additionally, its antioxidant and antimicrobial properties could be explored for potential applications in the food and cosmetic industries.
合成法
The synthesis of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been reported by various researchers using different methods. One of the most commonly used methods involves the reaction of 4-(2-hydroxybenzoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-3-4-13(12-14)17(23)20-8-10-21(11-9-20)18(24)15-6-1-2-7-16(15)22/h1-7,12,22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMWVKVIVVJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)


![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)


![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)

![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)